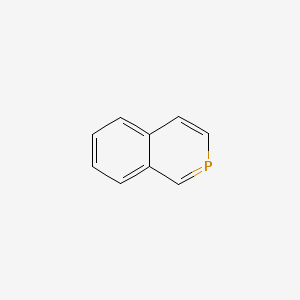

Isophosphinoline

Description

Structure

3D Structure

Properties

CAS No. |

253-37-2 |

|---|---|

Molecular Formula |

C9H7P |

Molecular Weight |

146.12 g/mol |

IUPAC Name |

isophosphinoline |

InChI |

InChI=1S/C9H7P/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H |

InChI Key |

ODZILJDRJCJHKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=PC=CC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel Isophosphinoline Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isophosphinoline scaffold, a phosphorus-containing analogue of the isoquinoline (B145761) core, represents a compelling area of exploration in medicinal chemistry and materials science. The introduction of a phosphorus atom into this bicyclic aromatic system offers unique electronic and steric properties that can significantly influence biological activity and photophysical characteristics. This technical guide provides an in-depth overview of the synthetic methodologies for accessing these novel heterocyclic frameworks, complete with detailed experimental protocols and a summary of relevant quantitative data.

Core Synthetic Strategies

The synthesis of this compound scaffolds can be broadly categorized into two primary approaches:

-

Construction of the Heterocyclic Core: This strategy involves the formation of the phosphorus-containing ring through cyclization reactions of appropriately functionalized acyclic precursors.

-

Modification of Pre-existing Heterocycles: This approach focuses on the introduction of a phosphorus atom into a pre-formed carbocyclic or heterocyclic system.

This guide will focus on the construction of the this compound core, as it offers greater flexibility in the introduction of diverse substituents.

Transition-Metal-Catalyzed Annulation: A Powerful Approach

Recent advances in organometallic chemistry have demonstrated the power of transition-metal-catalyzed C-H activation and annulation reactions for the efficient construction of complex heterocyclic systems. While direct synthesis of isophosphinolines via this method is an emerging area, analogous strategies for related nitrogen heterocycles provide a strong foundation for future development.

A plausible synthetic pathway towards this compound scaffolds involves the palladium-catalyzed C-H activation/annulation of a suitable phosphine-containing substrate with an alkyne. This approach offers high atom economy and the potential for rapid assembly of substituted this compound derivatives.

Conceptual workflow for the palladium-catalyzed synthesis of this compound scaffolds.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a robust and often high-yielding route to fused heterocyclic systems. For the synthesis of isophosphinolines, two promising intramolecular approaches are the Phospha-Friedel-Crafts reaction and the cyclization of ortho-alkenylphenylphosphines.

Intramolecular Phospha-Friedel-Crafts Reaction

This acid-catalyzed reaction involves the cyclization of a phosphinic acid or phosphine (B1218219) oxide bearing a tethered aromatic ring. The strong acid protonates the phosphoryl oxygen, generating a highly electrophilic phosphonium (B103445) species that undergoes intramolecular electrophilic aromatic substitution to form the this compound oxide. Subsequent reduction can yield the corresponding this compound.

Reaction pathway for the synthesis of isophosphinolines via Phospha-Friedel-Crafts cyclization.

Experimental Protocols

The following sections provide detailed experimental procedures for key synthetic transformations that can be adapted for the synthesis of novel this compound scaffolds.

General Procedure for Transition-Metal-Catalyzed Annulation (Conceptual)

Note: This is a conceptual procedure based on analogous reactions for N-heterocycles. Optimization for specific this compound targets will be necessary.

To a flame-dried Schlenk tube is added the arylphosphine substrate (1.0 equiv), the alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PCy₃, 10 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) is added, followed by a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Intramolecular Phospha-Friedel-Crafts Acylation

To a round-bottom flask is added the aryl-tethered phosphinic acid or phosphine oxide (1.0 equiv) and a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). The mixture is heated with stirring to a temperature between 80 °C and 150 °C for a period of 1 to 6 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and carefully poured into ice water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude this compound oxide can be purified by recrystallization or column chromatography. For the reduction to the corresponding this compound, the oxide is dissolved in a suitable solvent (e.g., toluene) and treated with a reducing agent such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine (e.g., triethylamine).

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of related benzo-fused phosphorus heterocycles, which can serve as a benchmark for the development of this compound syntheses.

| Entry | Reaction Type | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference |

| 1 | Photoelectrochemical Annulation | Diphenylphosphine oxide, Diphenylacetylene | 1,2,3-Triphenyl-1H-benzo[b]phosphole 1-oxide | 4CzIPN | 87 | [1] |

| 2 | Intramolecular Friedel-Crafts Acylation | 2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acid | 12-Phenylbenzo[2][3]oxepino[3,4-b]quinolin-13(6H)-one | PPA | 85 | [4] |

| 3 | Palladium-Catalyzed Annulation | N-methoxy-3-methylbenzamide, Ethyl 2,3-butadienoate | Ethyl 1-methoxy-6-methyl-4-methylene-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Pd(OAc)₂, Ag₂CO₃ | 82 |

Conclusion and Future Outlook

The synthesis of novel this compound scaffolds is a promising frontier in heterocyclic chemistry. The adaptation of modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation/annulation and intramolecular cyclization reactions, offers powerful tools for the construction of these unique molecular architectures. The continued exploration of these synthetic routes will undoubtedly lead to the discovery of new this compound derivatives with potential applications in drug discovery, organic electronics, and catalysis. Further research is warranted to fully elucidate the structure-activity relationships and photophysical properties of this intriguing class of phosphorus heterocycles.

References

Spectroscopic Characterization of Isophosphinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize isophosphinoline derivatives. Due to the limited availability of specific data on this compound compounds in the current literature, this guide also draws upon the extensive research on the closely related isoquinoline (B145761) derivatives to provide a comprehensive framework for analysis. The principles and techniques discussed are directly applicable to the study of this compound and its analogues.

Introduction to this compound Derivatives

This compound and its derivatives are heterocyclic compounds containing a phosphorus atom in the aromatic ring system, analogous to the nitrogen-containing isoquinoline scaffold. This structural feature imparts unique electronic and steric properties, making them promising candidates for applications in medicinal chemistry, materials science, and catalysis. Spectroscopic characterization is fundamental to understanding the structure-property relationships of these novel compounds.

Spectroscopic Techniques and Data

A variety of spectroscopic methods are employed to elucidate the structural and electronic properties of this compound and isoquinoline derivatives. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption spectroscopy, and Fluorescence spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of this compound derivatives in solution. ¹H, ¹³C, and ³¹P NMR are particularly informative. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment of the nuclei and the connectivity of the atoms in the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Isoquinoline Derivatives

| Compound/Derivative | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |

| Methyl-8-(2-furyl)-5-methyl-1,3-dioxo-3,3a,4,6,8,9,9a,9b-octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate | CDCl₃/C₆D₆ | Doubling of most signals, indicating two rotamers in a ~1:1.2 ratio | Doubling of most signals | [1] |

| Trimethyl 8-methyl-3-phenyl-3,4,4a,7-tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate | CDCl₃/C₆D₆ | Doubling of most signals, indicating two rotamers in a ~1:1.2 ratio | Doubling of most signals | [1] |

| Spiro[indoline-3,3′-indolizine] derivatives | - | - | - | [2] |

| Perfluoro-quinoline and -isoquinoline derivatives | - | - | GIAO-NMR shifts show excellent correlation with observed shifts | [3] |

Note: Specific chemical shift values are highly dependent on the substituents and the solvent used. The doubling of signals in some derivatives suggests the presence of rotational conformers at room temperature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of the bond type.

Table 2: Characteristic IR Absorption Frequencies for Isoquinoline Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| C=N (in ring) | Stretching | 1620 - 1500 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=O (substituent) | Stretching | 1750 - 1650 |

| N-H (substituent) | Stretching | 3500 - 3300 |

Note: The presence of a P-C bond in this compound derivatives would introduce additional characteristic peaks in the fingerprint region.

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The absorption and emission spectra are sensitive to the molecular structure, substituents, and the solvent environment.

Table 3: Photophysical Properties of Selected Isoquinoline Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |

| 1-(isoquinolin-3-yl)azetidin-2-one (3a) | 0.1 M H₂SO₄ | - | - | - | - | [4] |

| Compound 3d (with 6-membered ring) | 0.1 M H₂SO₄ | - | - | 2541 | 0.389 | [4] |

| Compound 7a | 0.1 M H₂SO₄ | - | 391 | - | - | [4] |

| Compound 7b | 0.1 M H₂SO₄ | - | 391 | - | - | [4] |

| Compound 7d | 0.1 M H₂SO₄ | - | 385 | - | - | [4] |

Note: The presence of a nitro group can cause fluorescence quenching.[4] The absorption properties of quinoline (B57606) derivatives are influenced by the solvent.[5]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reproducible and reliable spectroscopic data. The following sections outline typical protocols for the characterization of this compound and related derivatives.

Sample Preparation

-

NMR Spectroscopy: Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts.

-

IR Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl, KBr).

-

UV-Vis and Fluorescence Spectroscopy: Solutions are prepared by dissolving the compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) to a final concentration in the micromolar range (10⁻⁵ to 10⁻⁶ M). Stock solutions are often prepared in a more concentrated form and then diluted.[5]

Instrumentation and Data Acquisition

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). One-dimensional (1D) spectra are typically acquired for initial characterization, while two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are used for complete structure elucidation.[1][6]

-

IR Spectroscopy: FT-IR spectrometers are commonly used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 800 nm.[4][5]

-

Fluorescence Spectroscopy: A spectrofluorometer is used to measure the emission and excitation spectra. The sample is excited at a specific wavelength (usually the absorption maximum), and the emitted light is scanned over a range of higher wavelengths.

Visualizations

General Structure of this compound

Caption: General chemical structure of the this compound core with a substituent group.

Spectroscopic Characterization Workflow

Caption: A typical workflow for the spectroscopic characterization of novel compounds.

Structure-Property Relationship

Caption: The effect of electron-donating and -withdrawing groups on key spectroscopic parameters.

Conclusion

The spectroscopic characterization of this compound derivatives is a multifaceted process that relies on a combination of techniques to fully elucidate their structure and properties. While direct data on isophosphinolines is emerging, the extensive knowledge base for isoquinolines provides a robust foundation for researchers. This guide has outlined the key spectroscopic methods, provided representative data, detailed experimental protocols, and visualized important concepts to aid scientists and professionals in the development and analysis of this important class of compounds.

References

- 1. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Quantum Chemical Calculations for Isophosphinoline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of isophosphinoline. This compound, a phosphorus-containing analog of isoquinoline (B145761), presents a unique electronic structure with significant potential in medicinal chemistry and materials science. This document outlines proposed computational methodologies, including Density Functional Theory (DFT), for the detailed analysis of its molecular structure, spectroscopic properties, and electronic characteristics. The guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the exploration of novel heterocyclic compounds. All quantitative data is presented in structured tables, and a logical workflow for the proposed computational study is visualized using a Graphviz diagram.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₇P.[1] It is an isomer of phosphinoline and a phosphorus analog of isoquinoline, where a nitrogen atom is replaced by a phosphorus atom. This substitution significantly alters the electronic properties, reactivity, and potential biological activity of the molecule. Understanding the fundamental quantum mechanical properties of this compound is crucial for its potential application in various fields, including the design of novel pharmaceuticals and functional materials.

Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the molecular and electronic structure of compounds like this compound.[2][3] These computational methods can predict a wide range of properties, including optimized geometries, vibrational frequencies, NMR chemical shifts, and molecular orbital energies, providing insights that can guide synthetic efforts and functional studies.[4][5][6]

Proposed Computational Methodology

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.[4][6] The proposed study would employ DFT to calculate the electronic structure and properties of this compound.

2.1.1. Functional and Basis Set Selection

The choice of the DFT functional and basis set is critical for obtaining accurate results. Based on studies of similar aromatic and phosphorus-containing compounds, the following are recommended:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for a wide range of organic molecules and has been shown to provide accurate geometries and vibrational frequencies for compounds like isoquinoline.[4][6]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is proposed.[7] This basis set includes diffuse functions (++) to accurately describe the electron density far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Software

The calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[8]

Predicted Molecular and Spectroscopic Properties

The proposed DFT calculations will yield a wealth of quantitative data that can be compared with future experimental findings.

Optimized Molecular Geometry

The first step in the computational study is to determine the equilibrium geometry of the this compound molecule in the gas phase. The key predicted structural parameters are summarized in Table 1.

| Parameter | Description | Predicted Value (Å or °) |

| Bond Lengths | ||

| C-C (aromatic) | Average carbon-carbon bond lengths in the benzene (B151609) ring. | To be calculated |

| C-C (heterocycle) | Carbon-carbon bond lengths within the phosphorus-containing ring. | To be calculated |

| C-P | Carbon-phosphorus bond lengths in the heterocycle. | To be calculated |

| C-H | Carbon-hydrogen bond lengths. | To be calculated |

| Bond Angles | ||

| C-P-C | Angle within the heterocyclic ring. | To be calculated |

| C-C-C | Angles within the aromatic and heterocyclic rings. | To be calculated |

| C-C-H | Angles involving hydrogen atoms. | To be calculated |

| Dihedral Angles | ||

| Planarity | Dihedral angles to assess the planarity of the molecule. | To be calculated |

| Table 1: Predicted Geometric Parameters for this compound. This table will be populated with the optimized bond lengths, bond angles, and dihedral angles of the this compound molecule as determined by DFT calculations. |

Vibrational Analysis

A frequency calculation on the optimized geometry will be performed to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman). The predicted vibrational frequencies can aid in the interpretation of experimental spectra.[4][6]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretching | To be calculated | Aromatic and heterocyclic C-H bond vibrations. |

| C=C stretching | To be calculated | Aromatic ring skeletal vibrations. |

| C-P stretching | To be calculated | Stretching of the carbon-phosphorus bonds. |

| Ring deformation | To be calculated | In-plane and out-of-plane deformations of the rings. |

| C-H bending | To be calculated | In-plane and out-of-plane bending of C-H bonds. |

| Table 2: Predicted Vibrational Frequencies for this compound. This table will list the key calculated vibrational frequencies and a brief description of the corresponding atomic motions. |

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H, ¹³C, and ³¹P NMR chemical shifts.[9] These theoretical values are invaluable for assigning experimental NMR spectra.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H1, H2, ... | To be calculated |

| ¹³C | C1, C2, ... | To be calculated |

| ³¹P | P1 | To be calculated |

| Table 3: Predicted NMR Chemical Shifts for this compound. This table will show the calculated NMR chemical shifts for each unique proton, carbon, and the phosphorus atom in the this compound molecule. |

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of a molecule.[10] The energies of these orbitals and their energy gap (HOMO-LUMO gap) provide insights into the molecule's electronic transitions, polarizability, and reactivity.

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | To be calculated |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | To be calculated |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | To be calculated |

| Table 4: Predicted Frontier Molecular Orbital Energies for this compound. This table will summarize the calculated energies of the HOMO, LUMO, and the HOMO-LUMO energy gap. |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is particularly useful for predicting how this compound might interact with other molecules, such as biological targets.

Logical Workflow for Computational Study

The following diagram illustrates the proposed workflow for the quantum chemical analysis of this compound.

Figure 1: Proposed workflow for the quantum chemical calculation of this compound.

Conclusion

This technical guide outlines a comprehensive computational strategy for the in-depth quantum chemical characterization of this compound. The proposed DFT-based approach will provide valuable data on the molecule's geometry, spectroscopic properties, and electronic structure. These theoretical insights are expected to be instrumental in guiding the synthesis, characterization, and application of this compound and its derivatives in medicinal chemistry and materials science. The presented workflow and data tables provide a clear roadmap for researchers to undertake and interpret such a computational study.

References

- 1. This compound [webbook.nist.gov]

- 2. Quantum Chemical Calculations on CHOP Derivatives-Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP- Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sisgeenco.com.br [sisgeenco.com.br]

- 9. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Exploring the Aromaticity of the Isophosphinoline Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isophosphinoline ring system, a phosphorus-containing analogue of isoquinoline, represents a fascinating yet underexplored area of heterocyclic chemistry. Its potential for aromaticity, influenced by the inclusion of a phosphorus atom in the bicyclic framework, offers unique electronic properties that are of significant interest in the fields of materials science and medicinal chemistry. The ability of the phosphorus atom to modulate the electronic structure can lead to novel photophysical behaviors and biological activities.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the aromaticity of the this compound core. Due to the limited direct experimental data on this compound itself, this guide draws upon established principles and data from the closely related and well-studied phosphinine and other phosphorus-containing polycyclic aromatic hydrocarbons to infer the expected properties and methodologies for the characterization of this compound.

Introduction to Aromaticity in Phosphorus Heterocycles

Aromaticity is a key concept in chemistry, describing the enhanced stability of certain cyclic, planar, and conjugated molecules.[3] The criteria for aromaticity, famously encapsulated by Hückel's rule (4n+2 π electrons), are well-established for carbocyclic and common heterocyclic systems. However, the introduction of a heavier element like phosphorus into an aromatic ring introduces unique electronic perturbations.[3]

Phosphorus, being in the same group as nitrogen, can be conceptually compared to nitrogen in pyridine. However, its larger atomic size, lower electronegativity (2.1 for P vs. 2.5 for C), and the diffuse nature of its 3p orbitals lead to distinct differences in aromatic character.[4] In phosphinine (the phosphorus analogue of benzene), the phosphorus atom participates in the π-system, leading to a planar, aromatic compound with approximately 88% of the aromaticity of benzene (B151609).[4] The lone pair of electrons on phosphorus in phosphinine resides in an orbital with high s-character and lower energy than the HOMO, making it less basic and nucleophilic than pyridine.[4][5]

For the this compound ring system, we can anticipate a similar participation of the phosphorus atom in the delocalized π-electron system, contributing to the overall aromaticity of the bicyclic structure. The degree of this aromaticity will influence the molecule's stability, reactivity, and spectroscopic properties.

Theoretical Evaluation of Aromaticity

Computational chemistry provides powerful tools to predict and quantify the aromaticity of novel ring systems like this compound.

Nucleus-Independent Chemical Shift (NICS)

One of the most widely used computational methods for assessing aromaticity is the calculation of the Nucleus-Independent Chemical Shift (NICS). This method involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of the ring, or at various points above and below the ring plane, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests an anti-aromatic paratropic ring current.

For a comparative analysis, the NICS values for benzene and phosphinine are presented in the table below. It is expected that the NICS values for the individual rings of this compound would be of a similar magnitude to these, confirming its aromatic character.

Table 1: Calculated NICS(0) and NICS(1) Values for Benzene and Phosphinine

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Reference Compound Aromaticity |

| Benzene | -9.7 | -10.4 | Highly Aromatic |

| Phosphinine | -4.5 | -7.2 | Moderately Aromatic |

NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the ring center. Values are typical and can vary slightly with the level of theory.

Aromatic Stabilization Energy (ASE)

Experimental Determination of Aromaticity

The aromaticity of the this compound ring system can be experimentally probed using several spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for investigating aromaticity. The delocalized π-electrons in an aromatic ring generate a ring current in the presence of an external magnetic field, which deshields protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield).

-

¹H NMR: Protons attached to the this compound ring are expected to exhibit chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm).

-

¹³C NMR: The carbon atoms within the aromatic framework will also show characteristic chemical shifts.

-

³¹P NMR: This is a particularly powerful technique for phosphorus-containing compounds.[7] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.[7] For aromatic phosphinines, the ³¹P NMR chemical shifts are typically found in a broad downfield region.[8]

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Relevant Phosphorus Compounds

| Compound Type | ³¹P Chemical Shift Range (ppm) |

| Tertiary Phosphines (Alkyl) | -60 to -10 |

| Tertiary Phosphines (Aryl) | -10 to +20 |

| Phosphinines | +170 to +220 |

Chemical shifts are referenced to 85% H₃PO₄.[7][8]

X-ray Crystallography

Single-crystal X-ray diffraction can provide definitive evidence for the planarity of the this compound ring system, a key requirement for aromaticity. Furthermore, it allows for the precise measurement of bond lengths. In an aromatic system, the bond lengths are expected to be intermediate between those of single and double bonds. For phosphinine, the P-C bond length is around 1.73 Å, and the C-C bond lengths are approximately 1.40 Å.[4] Similar bond length equalization would be expected in the this compound core.

Table 3: Comparison of Selected Bond Lengths

| Bond Type | Typical Single Bond (Å) | Typical Double Bond (Å) | Bond in Phosphinine (Å) |

| C-C | 1.54 | 1.34 | ~1.40 |

| P-C | 1.85 | 1.67 | ~1.73 |

Experimental Protocols

While a specific, optimized protocol for the synthesis and characterization of this compound is not widely published, the following sections outline generalized methodologies based on the synthesis and analysis of related phosphinine derivatives.[9][10]

General Synthesis of a Phosphinine Ring

A common and versatile method for the synthesis of phosphinine rings is the [2+2+2] cycloaddition of diynes with a phosphaalkyne, often catalyzed by a transition metal complex.[9][10]

Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for Phosphinine Synthesis

-

Catalyst Preparation: In a glovebox, a solution of CoI₂ and a suitable bisphosphine ligand (e.g., 1,2-bis(diphenylphosphino)benzene) in an anhydrous, deoxygenated solvent (e.g., toluene) is prepared.

-

Reaction Setup: To the catalyst solution, the substituted diyne and the phosphaalkyne are added.

-

Reaction Conditions: The reaction mixture is heated, often under microwave irradiation, to facilitate the cycloaddition. Reaction progress is monitored by ³¹P NMR spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

¹H and ¹³C NMR: Standard 1D ¹H and ¹³C{¹H} NMR spectra are acquired on a 400 MHz or higher field spectrometer.

-

³¹P NMR: A 1D ³¹P{¹H} NMR spectrum is acquired. A common external reference is 85% H₃PO₄.

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be performed.

X-ray Crystallographic Analysis

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing Methodologies and Concepts

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Caption: Structure of the this compound ring.

Caption: Experimental workflow for aromaticity determination.

Conclusion and Outlook

The this compound ring system holds considerable promise for the development of novel functional materials and pharmacophores. While direct experimental data remains scarce, a comprehensive understanding of its aromaticity can be achieved through a combination of computational modeling and experimental techniques, drawing parallels with the well-studied phosphinine heterocycle. Theoretical calculations, including NICS and ASE, are expected to confirm the aromatic nature of the this compound core. Experimentally, NMR spectroscopy, particularly ³¹P NMR, and single-crystal X-ray diffraction will be instrumental in providing definitive evidence of aromaticity through the observation of characteristic chemical shifts and bond length equalization. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to explore the rich chemistry of this compound and unlock its potential in various scientific disciplines. Further research into this and other phosphorus-containing polycyclic aromatic compounds is poised to expand the landscape of heterocyclic chemistry.[1][2]

References

- 1. Phosphorus-Containing Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorine [chemeurope.com]

- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. epub.jku.at [epub.jku.at]

A Technical Guide to Isophosphinoline Analogues: Synthesis, Structural Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphinoline analogues, a class of phosphorus-containing heterocyclic compounds, are emerging as a significant area of interest in medicinal chemistry and materials science. Structurally analogous to isoquinolines, where a carbon atom in the heterocyclic ring is replaced by a phosphorus atom, these compounds exhibit unique electronic and steric properties that impart novel biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and biological evaluation of this compound analogues, with a focus on quantitative data and detailed experimental methodologies.

Core Synthesis Strategies

The synthesis of this compound analogues and related phosphinine derivatives often involves multi-step procedures, leveraging established methodologies in organophosphorus chemistry. A common approach is the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, between a phosphaalkyne and a suitable diene. Another key strategy involves the functionalization of pre-existing phosphinine rings.

Experimental Protocol: Synthesis of Phosphinine Derivatives via Co(II)-Catalyzed [2+2+2] Cycloaddition

A prevalent method for constructing the phosphinine ring system involves a cobalt(II)-catalyzed [2+2+2] cycloaddition of diynes with phosphaalkynes.[1][2]

Materials:

-

Substituted diyne (1.0 equiv)

-

Phosphaalkyne (1.0 equiv)

-

CoI₂ (10 mol%)

-

1,2-bis(diphenylphosphino)benzene (dppbenz) (12 mol%)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane)

-

Microwave reactor vials

Procedure:

-

In a glovebox, a microwave reactor vial is charged with the diyne, phosphaalkyne, CoI₂, and dppbenz.

-

Anhydrous and degassed solvent is added to the vial.

-

The vial is securely sealed and placed in the microwave reactor.

-

The reaction mixture is heated under microwave irradiation at a specified temperature (e.g., 180-210 °C) for a designated time (e.g., 1-2 hours).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired phosphinine derivative.

This protocol has been successfully applied to a range of functionalized diynes and phosphaalkynes, demonstrating its versatility in accessing structurally diverse phosphinine scaffolds.[1][2]

Structural Properties of this compound Analogues and Related Compounds

The structural elucidation of this compound analogues and related phosphinines relies heavily on spectroscopic techniques and single-crystal X-ray diffraction. These methods provide precise information on bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding their reactivity and biological interactions.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these compounds.[3] The data obtained from X-ray analysis allows for the precise measurement of bond lengths and angles within the heterocyclic ring and with its substituents.

Table 1: Selected Crystallographic Data for a Phosphinine-Au(I)Cl Complex [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| P-Au Bond Length (Å) | 2.23 |

| Au-Cl Bond Length (Å) | 2.28 |

| P-Au-Cl Bond Angle (°) | 178.7 |

Note: This data is for a representative phosphinine complex and serves as an example of the type of structural information obtained. Specific data for this compound analogues is limited in the public domain.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for characterizing phosphorus-containing compounds. The chemical shift (δ) in ³¹P NMR provides valuable information about the electronic environment of the phosphorus atom.

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphinine Derivatives

| Compound Type | ³¹P Chemical Shift (δ, ppm) |

| λ³-Phosphinines | 170 - 220 |

| λ⁵-Phosphinines | -50 - 50 |

| Phosphinine-Metal Complexes | Varies significantly with metal and coordination |

Data compiled from various sources on phosphinine chemistry.

Biological Activities and Structure-Activity Relationships

While the biological activities of this compound analogues are still an emerging field of study, research on related phosphorus-containing heterocycles and isoquinoline (B145761) alkaloids provides valuable insights into their potential as therapeutic agents. Isoquinoline alkaloids, for instance, are known to exhibit a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[4][5][6][7] The introduction of a phosphorus atom into the isoquinoline scaffold is anticipated to modulate these activities and potentially lead to novel mechanisms of action.

Limited studies on phosphinine and phosphanaphthalene derivatives have explored their potential as enzyme inhibitors and antiproliferative agents. For example, certain phosphine (B1218219) oxide indenoquinoline derivatives have been evaluated as topoisomerase I inhibitors.

Due to the limited availability of specific IC₅₀ values for this compound analogues in the public domain, a representative table is not currently feasible. However, the general approach to determining such values is outlined below.

Experimental Protocol: In Vitro Cytotoxicity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC₅₀ of a compound against a cancer cell line using a resazurin-based assay.[8]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compound (this compound analogue)

-

Resazurin (B115843) sodium salt solution

-

96-well microplates

-

Multi-well plate reader (fluorometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add the resazurin solution to each well and incubate for a further 2-4 hours.

-

Measure the fluorescence of the resorufin (B1680543) product using a plate reader (excitation ~560 nm, emission ~590 nm).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathways and Logical Relationships

The potential biological effects of this compound analogues can be conceptualized through their interaction with various cellular signaling pathways. While specific pathways targeted by these compounds are largely unexplored, we can draw parallels from their nitrogenous counterparts, the isoquinolines, which are known to modulate numerous signaling cascades involved in cell proliferation, apoptosis, and inflammation.

The following diagram illustrates a generalized workflow for the discovery and evaluation of this compound analogues as potential drug candidates.

Caption: A workflow diagram illustrating the process of this compound analogue drug discovery.

Conclusion and Future Perspectives

The field of this compound analogues holds considerable promise for the development of novel therapeutic agents and functional materials. Their unique structural and electronic properties, distinct from their carbon-based counterparts, offer exciting opportunities for rational drug design. While the current body of literature specifically on this compound analogues is limited, the foundational knowledge from phosphinine and isoquinoline chemistry provides a strong basis for future research. Further exploration into the synthesis of diverse this compound libraries, coupled with comprehensive biological screening and detailed structure-activity relationship studies, will be crucial in unlocking the full potential of this fascinating class of compounds. The development of robust computational models will also aid in predicting the properties and activities of novel analogues, thereby accelerating the discovery process. As research in this area continues to grow, this compound analogues are poised to make a significant impact in various scientific disciplines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. epub.jku.at [epub.jku.at]

- 3. core.ac.uk [core.ac.uk]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

Luminescent Properties of Isophosphinoline Compounds: A Foundational Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophosphinoline, a phosphorus-containing analog of isoquinoline (B145761), represents a class of heterocyclic compounds with potential applications in materials science and medicinal chemistry. While the luminescent properties of nitrogen-containing heterocycles are extensively studied, the photophysical characteristics of isophosphinolines remain a largely unexplored frontier. This technical guide provides a foundational overview of this compound compounds, summarizing the currently available structural data and presenting detailed, generalized experimental protocols for the synthesis and characterization of their luminescent properties. Due to the nascent stage of research in this specific area, this document also draws parallels with related phosphorus-containing heterocycles and aza-analogs to postulate potential photophysical behaviors and guide future research endeavors. Included are standardized workflows and data presentation formats to aid researchers in the systematic investigation of this promising class of molecules.

Introduction to this compound

This compound is a heterocyclic aromatic compound characterized by a benzene (B151609) ring fused to a phosphinine ring, in which a nitrogen atom of the isoquinoline scaffold is replaced by a phosphorus atom. The NIST WebBook confirms the existence of the parent compound, this compound, with the chemical formula C₉H₇P and a molecular weight of 146.1256 g/mol [1]. Its CAS Registry Number is 253-37-2[1].

The introduction of a phosphorus atom into the aromatic system is known to significantly influence the electronic structure and, consequently, the photophysical properties of the molecule. Phosphorus-containing heterocycles have garnered attention for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique electronic and optical properties[2][3][4]. Research into compounds like 3-methyl-isophosphinoline has been documented, though primarily focused on mass spectrometry rather than luminescence[5].

While dedicated studies on the luminescent properties of isophosphinolines are sparse, a recent study has explored the synthesis of phosphorylated this compound derivatives for applications as flame retardants[1]. This work provides a crucial starting point for the synthesis of this compound-based materials for photophysical studies.

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives has been reported, providing a template for obtaining compounds for photophysical analysis. The following protocol is adapted from the synthesis of β-phosphorylated isophosphinolines[1].

General Experimental Protocol for Synthesis

A Michael-type addition reaction is employed for the synthesis of this compound derivatives.

-

Materials: Diarylphosphine oxides, alkynes, and a suitable solvent such as acetonitrile (B52724) are required.

-

Procedure:

-

The selected diarylphosphine oxide and alkyne are dissolved in acetonitrile.

-

The reaction mixture is stirred under optimized temperature and time conditions to facilitate the Michael addition.

-

Upon completion, the reaction is quenched, typically by hydrolysis with a dilute acid (e.g., 1 M hydrochloric acid).

-

The crude product is filtered and purified using standard techniques such as extraction and column chromatography to yield the desired this compound derivative.

-

This synthetic route has been shown to produce this compound derivatives in yields ranging from 70% to 88%[1].

Postulated Luminescent Properties

Direct experimental data on the luminescent properties of this compound compounds, such as absorption and emission maxima, quantum yields, and excited-state lifetimes, are not extensively reported in the current literature. However, by examining related phosphorus-containing heterocycles and the aza-analog, isoquinoline, we can postulate potential characteristics that warrant experimental investigation.

Phosphorus-containing heterocyclic compounds are noted for their potential in electroluminescence, serving as emitters, host materials, or charge-blocking layers in OLEDs[2][3]. The nature of the phosphorus center, whether trivalent or pentavalent (as in a phosphine (B1218219) oxide), significantly alters the electronic properties and, by extension, the luminescent behavior[6].

The workflow for characterizing the photophysical properties of a novel this compound compound is outlined in the diagram below.

Quantitative Data Summary

As specific experimental data for the luminescent properties of this compound compounds are not yet widely available, the following table presents a template for data organization. The values for the aza-analog, isoquinoline, are included for comparative purposes where available. Researchers are encouraged to populate this table as new data are generated.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |

| This compound (Hypothetical) | - | - | - | - | - |

| Substituted this compound 1 | - | - | - | - | - |

| Substituted this compound 2 | - | - | - | - | - |

| Isoquinoline | ~317 (in hexane) | ~330 (in hexane) | ~1200 | 0.03 | General Literature |

Detailed Experimental Protocols

The following are generalized protocols for the key experiments required to characterize the luminescent properties of novel this compound compounds.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelengths of maximum absorbance (λ_abs) and the molar absorption coefficient (ε).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the this compound compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorbance spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-800 nm).

-

The solvent is used as the reference.

-

Identify the λ_abs values from the resulting spectra.

-

Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission spectra and the wavelengths of maximum emission (λ_em).

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Using a dilute solution of the compound (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects), place the cuvette in the spectrofluorometer.

-

To obtain the emission spectrum, excite the sample at its λ_abs and scan the emission wavelengths.

-

To obtain the excitation spectrum, set the emission monochromator to λ_em and scan the excitation wavelengths.

-

The resulting spectra will provide the λ_em and confirm the absorbing species responsible for the emission.

-

Fluorescence Quantum Yield (Φ_F) Determination

The relative method is commonly employed for determining the fluorescence quantum yield.

-

Objective: To quantify the efficiency of the fluorescence process.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Select a standard fluorophore with a known quantum yield and absorption/emission in a similar spectral region to the this compound compound. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (Φ_F = 0.546) is a common standard[7].

-

Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength.

-

Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

-

Record the fluorescence emission spectra for both the sample and the standard, ensuring identical excitation wavelength and instrument parameters.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' denote the sample and the reference standard, respectively.

-

-

Signaling Pathways and Applications

Currently, there are no established signaling pathways or drug development applications specifically involving the luminescent properties of this compound compounds. However, the development of fluorescent probes is crucial for studying biological systems. Should this compound derivatives exhibit favorable photophysical properties (e.g., high quantum yield, photostability, emission in the biological window), they could potentially be developed into fluorescent labels or sensors for bioimaging applications.

The logical workflow for developing an this compound-based fluorescent probe is depicted below.

Conclusion and Future Outlook

The field of this compound chemistry, particularly concerning their luminescent properties, is in its infancy. This guide serves as a starting point for researchers interested in exploring this class of compounds. The synthetic routes are becoming available, and the framework for photophysical characterization is well-established. Future work should focus on the systematic synthesis of a library of this compound derivatives and the thorough characterization of their luminescent properties. Such studies will be instrumental in determining their potential for applications in materials science, as OLED components, and in the life sciences as novel fluorescent probes. The data generated will fill a significant gap in the understanding of phosphorus-containing heterocycles and could lead to the development of novel functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organophosphorus derivatives for electronic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. This compound, 3-methyl- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. Luminescence - Phosphor, Chemistry, Materials | Britannica [britannica.com]

Isophosphinoline Derivatives: A Technical Guide to Their Emerging Role in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophosphinoline derivatives, a unique class of phosphorus-containing heterocyclic compounds, are gaining recognition for their versatile properties and potential applications in materials science. While their initial exploration has centered on their efficacy as flame retardants, the inherent electronic and structural characteristics of the this compound core suggest a broader applicability in advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential uses of this compound derivatives, with a focus on their burgeoning role in organic electronics, sensing, and catalysis. Drawing parallels with well-established organophosphorus and heterocyclic compounds, this document aims to equip researchers with the foundational knowledge to explore and innovate in this promising field.

Core Synthesis and Functionalization of this compound Derivatives

The synthesis of the this compound scaffold is a critical first step in harnessing its potential for materials science applications. A prevalent method for creating these derivatives involves a Michael addition reaction, which has been shown to produce this compound derivatives in yields ranging from 70% to 88%.[1] Further functionalization of the this compound core is crucial for tuning its physicochemical properties for specific applications.

A significant advancement in this area is the direct and regioselective palladium-catalyzed C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide.[1] This method allows for the introduction of various functional groups, particularly alkenes, under mild reaction conditions. This approach avoids the need for pre-functionalization of the starting material, offering a more efficient and atom-economical route to novel this compound derivatives.

Experimental Protocol: Palladium-Catalyzed C-H Functionalization of 2-phenyl-1H-isophosphinoline 2-oxide

The following protocol is based on the work of Roncucci et al. and provides a general procedure for the C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide with various alkenes.[1]

Materials:

-

2-phenyl-1H-isophosphinoline 2-oxide (substrate)

-

Alkene (coupling partner)

-

Palladium acetate (B1210297) (Pd(OAc)₂) (catalyst)

-

Silver carbonate (Ag₂CO₃) (oxidant)

-

Pivalic acid (additive)

-

Acetonitrile (solvent)

Procedure:

-

In a reaction vessel, combine 2-phenyl-1H-isophosphinoline 2-oxide, the desired alkene, palladium acetate (10 mol%), and silver carbonate (1.17 eq.).

-

Add pivalic acid (4 mL) to the mixture.

-

Heat the reaction mixture at 90 °C for 20 hours.

-

After cooling to room temperature, the reaction mixture is subjected to purification by silica (B1680970) gel flash column chromatography to isolate the C2-functionalized this compound 2-oxide derivative.

Diagram of the Experimental Workflow:

Applications in Materials Science: Current Status and Future Directions

While the application of this compound derivatives is most established in the field of flame retardants, their unique electronic structure, combining a phosphorus atom within a bicyclic aromatic system, opens up possibilities in other areas of materials science.

Flame Retardants

This compound oxides have demonstrated significant potential as flame-retardant additives for polymers. Their efficacy stems from the synergistic effect between the phosphine (B1218219) oxide group and other heteroatom-based functionalities that can be introduced through C-H functionalization.[1] Thermogravimetric analysis (TGA) and microscale combustion calorimetry (MCC) have been used to evaluate their flame-retardant properties. For instance, aromatic-substituted this compound derivatives have shown low residue at 750 °C, indicating their volatility at high temperatures, a characteristic that can contribute to gas-phase flame inhibition mechanisms.[1]

Table 1: Thermal Properties of Selected this compound Derivatives

| Compound | Residue at 750 °C (TGA/MCC) | Total Heat Release (MCC) |

| 3a (aromatic substituent) | ~5 wt% | - |

| 3b (aromatic substituent) | ~5 wt% | 23.8 kJ/g |

Data sourced from Roncucci et al.[1]

Organic Light-Emitting Diodes (OLEDs) - A Frontier of Exploration

The core structure of this compound is analogous to quinoline (B57606) and isoquinoline, which are well-known building blocks for organic electronic materials. The incorporation of a phosphorus atom introduces a tetrahedral geometry and the potential for high triplet energies, properties that are highly desirable for host materials in phosphorescent OLEDs (PhOLEDs). The P=O bond in this compound oxides can also contribute to improved electron transport and morphological stability in thin films.

While there is currently a lack of published data on the performance of this compound derivatives in OLEDs, their structural similarity to high-performing materials like carbazole (B46965) and quinazoline (B50416) derivatives suggests their potential.[2] Future research should focus on the synthesis of this compound derivatives with tailored electronic properties, such as donor-acceptor architectures, to facilitate efficient charge injection, transport, and recombination in OLED devices.

Hypothetical Signaling Pathway for an this compound-based OLED Host:

Fluorescent Sensors - Tapping into Coordination Chemistry

The nitrogen and phosphorus atoms in the this compound scaffold provide potential coordination sites for metal ions. This suggests that this compound derivatives could be developed as fluorescent sensors. The binding of a metal ion to the this compound core could modulate its photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response. This principle is well-established for quinoline-based sensors, which have been successfully employed for the detection of various metal ions, including Fe³⁺ and Zn²⁺.

Future work in this area should involve the synthesis of this compound derivatives bearing specific chelating groups to enhance selectivity and sensitivity towards target metal ions. The investigation of their photophysical response upon metal ion coordination will be crucial in establishing their viability as fluorescent sensors for environmental and biological applications.

Catalysis - Leveraging the Phosphorus Center

The phosphorus atom in this compound derivatives can potentially act as a Lewis basic site or as a ligand for transition metal catalysts. The catalytic activity of related organophosphorus compounds is well-documented. For example, copper complexes with quinoline-derived ligands have shown catalytic activity in the oxidation of catechol.[3] Similarly, this compound derivatives could be explored as ligands in various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis. The rigid bicyclic structure of the this compound core could impart specific steric and electronic properties to the resulting metal complexes, influencing their catalytic activity and selectivity.

Conclusion and Outlook

This compound derivatives represent a promising, yet largely untapped, class of materials with the potential to make significant contributions to materials science. While their application as flame retardants is the most developed area of research, their inherent structural and electronic features strongly suggest their utility in organic electronics, sensing, and catalysis. The synthetic methodologies for their functionalization are advancing, paving the way for the creation of a diverse library of compounds with tailored properties.

For researchers and scientists, the field of this compound-based materials offers a fertile ground for discovery and innovation. Future efforts should be directed towards:

-

Systematic investigation of the photophysical and electronic properties of a wider range of this compound derivatives.

-

Fabrication and characterization of prototype devices , such as OLEDs and chemical sensors, to evaluate their performance.

-

Exploration of their potential as ligands in homogeneous and heterogeneous catalysis.

As our understanding of the structure-property relationships in this unique class of compounds grows, so too will the scope of their applications in advanced materials, driving progress in fields ranging from consumer electronics to environmental monitoring and chemical synthesis.

References

Isophosphinoline: A Versatile Heterocyclic Scaffold for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isophosphinoline scaffold, a phosphorus-containing analogue of isoquinoline, has emerged as a significant building block in contemporary organic synthesis. Its unique electronic and steric properties, conferred by the presence of a phosphorus atom within the aromatic ring system, have led to its exploration in diverse fields, including materials science, catalysis, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of the this compound core, its subsequent functionalization, and its applications, with a focus on quantitative data and detailed experimental protocols.

Synthesis of the this compound Core

The construction of the this compound ring system is a critical first step in harnessing its synthetic potential. A recently developed, efficient method involves a gold-catalyzed intramolecular hydroarylation of alkyne-functionalized phosphine (B1218219) oxides.

Gold-Catalyzed 6-endo-dig Cyclization

A straightforward and regioselective pathway to 2-phenyl-1H-isophosphinoline 2-oxides has been achieved through a gold(I)-catalyzed 6-endo-dig hydroarylation cyclization.[1][2] This reaction proceeds under microwave activation using a PPh₃AuCl precatalyst in combination with triflic acid, affording the desired this compound oxides in moderate to quantitative yields.[1][2]

Caption: Gold-catalyzed synthesis of the this compound core.

Table 1: Synthesis of 2-phenyl-1H-isophosphinoline 2-Oxide Derivatives via Gold-Catalyzed Cyclization [2]

| Entry | Substituent (R) | Yield (%) | 31P NMR (ppm) |

| 1 | H | 76 | 37.9 |

| 2 | 4-Me | 85 | 37.5 |

| 3 | 4-OMe | 92 | 37.2 |

| 4 | 4-Cl | 78 | 37.8 |

| 5 | 4-CF₃ | 65 | 38.2 |

Experimental Protocol: General Procedure for the Gold-Catalyzed Synthesis of 2-phenyl-1H-isophosphinoline 2-oxides[2]

To a solution of the appropriate alkyne-functionalized phosphine oxide (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL) in a microwave vial is added PPh₃AuCl (0.05 mmol, 5 mol%) and triflic acid (0.1 mmol, 10 mol%). The vial is sealed and heated in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes). After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound 2-oxide.

This compound as a Building Block in C-H Functionalization

The this compound scaffold serves as an excellent platform for direct C-H functionalization, enabling the introduction of various substituents without the need for pre-functionalization.

Palladium-Catalyzed C-H Alkenylation

2-Phenyl-1H-isophosphinoline 2-oxide can undergo direct and regioselective palladium-catalyzed C-H functionalization with a variety of alkenes. The reaction typically employs palladium acetate (B1210297) as the catalyst, silver carbonate as an oxidant, and pivalic acid as an additive.[1] This methodology allows for the formation of C-C bonds at the C1 position of the this compound ring.

Caption: C-H functionalization of the this compound core.

Table 2: Palladium-Catalyzed Alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 1-(2-phenylvinyl)-2-phenyl-1H-isophosphinoline 2-oxide | 75 |

| 2 | 4-Methylstyrene | 1-[2-(p-tolyl)vinyl]-2-phenyl-1H-isophosphinoline 2-oxide | 82 |

| 3 | n-Butyl acrylate | Butyl 3-(2-phenyl-2-oxo-1,2-dihydroisophosphinolin-1-yl)acrylate | 68 |

| 4 | N,N-Dimethylacrylamide | 3-(2-phenyl-2-oxo-1,2-dihydroisophosphinolin-1-yl)-N,N-dimethylacrylamide | 55 |

Experimental Protocol: Palladium-Catalyzed C-H Alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide

In a sealed tube, 2-phenyl-1H-isophosphinoline 2-oxide (1.0 mmol), the corresponding alkene (1.5 mmol), palladium acetate (0.1 mmol, 10 mol%), and silver carbonate (1.2 mmol) are combined in pivalic acid (4 mL). The mixture is heated at 90 °C for 20 hours. After cooling, the reaction mixture is diluted with dichloromethane (B109758) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the C1-alkenylated product.

Applications of this compound Derivatives

The functionalization of the this compound core opens avenues to a wide range of applications, leveraging the unique properties of the phosphine oxide moiety.

Materials Science: Flame Retardants

Organophosphorus compounds are well-established as flame retardants. This compound derivatives, particularly those containing additional heteroatoms, exhibit promising flame-retardant properties. The phosphine oxide group can act in both the condensed and gas phases during combustion to suppress the fire.

Table 3: Thermal Properties of Selected this compound Derivatives

| Compound | Td5% (°C)a | Char Yield at 750 °C (%) |

| 2-phenyl-1H-isophosphinoline 2-oxide | 350 | 5 |

| 1-(2-phenylvinyl)-2-phenyl-1H-isophosphinoline 2-oxide | 365 | 8 |

| Butyl 3-(2-phenyl-2-oxo-1,2-dihydroisophosphinolin-1-yl)acrylate | 340 | 15 |

a Temperature at 5% weight loss determined by thermogravimetric analysis (TGA).

Medicinal Chemistry

The phosphine oxide group is increasingly recognized as a valuable functional group in medicinal chemistry. Its ability to act as a strong hydrogen bond acceptor, coupled with its high polarity, can lead to improved physicochemical properties of drug candidates, such as increased aqueous solubility and metabolic stability. While specific applications of this compound derivatives as kinase inhibitors are still an emerging area, the scaffold represents a promising starting point for the design of novel therapeutic agents. The this compound core can be considered a bioisostere of other heterocyclic systems like coumarins and flavonoids, which are known to possess a wide range of biological activities.[2]

Catalysis

While the this compound oxides themselves are not typically used as ligands, they can be reduced to the corresponding phosphines. These P-stereogenic, bicyclic phosphines are attractive candidates for ligands in asymmetric catalysis. The rigid backbone of the this compound can impart specific steric and electronic properties to a metal center, potentially leading to high enantioselectivity in catalytic transformations such as cross-coupling reactions.

Conclusion

The this compound scaffold is a versatile and valuable building block in organic synthesis. Efficient synthetic routes to the core structure have been developed, and its subsequent C-H functionalization allows for the creation of a diverse range of derivatives. The applications of these compounds in materials science as flame retardants and their potential in medicinal chemistry and catalysis highlight the significance of this unique heterocyclic system. Further exploration of the reactivity and utility of this compound and its derivatives is expected to lead to new discoveries and innovations in chemical science.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed C-H Functionalization of Isophosphinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the palladium-catalyzed C-H functionalization of isophosphinoline derivatives. The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] this compound scaffolds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the phosphorus atom within the heterocyclic core.[1][3] This document focuses on the alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide, a recently developed method that allows for the introduction of various alkenyl groups at the C1 position.

Application: Synthesis of C1-Alkenylated this compound 2-Oxides

The described protocol enables the direct and regioselective synthesis of C1-alkenylated 2-phenyl-1H-isophosphinoline 2-oxides. This method is valuable for the rapid diversification of the this compound core, allowing for the generation of a library of analogs for screening in drug discovery programs or for the development of novel materials. For instance, some this compound-2-oxide compounds have been investigated for their selective antimicrobial activity.[3] The functionalized products also have potential applications as flame retardants.[1]

Experimental Workflow

The overall workflow for the palladium-catalyzed C-H alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide is depicted below.

Caption: Experimental workflow for the Pd-catalyzed C-H alkenylation.

Experimental Protocols

General Procedure for the Palladium-Catalyzed C-H Alkenylation of 2-Phenyl-1H-isophosphinoline 2-Oxide [1]

This protocol is based on the method developed by Mengue Me Ndong, K. et al. (2024).

Materials:

-

2-Phenyl-1H-isophosphinoline 2-oxide (1)

-

Alkene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Silver carbonate (Ag₂CO₃)

-

Pivalic acid

-

Saturated aqueous solution of potassium carbonate (K₂CO₃)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Sealed reaction tube

-

Stir plate with heating

Procedure:

-

Reaction Setup:

-

To a sealed tube, add 2-phenyl-1H-isophosphinoline 2-oxide (1) (0.416 mmol, 1.0 eq.).

-

Add the desired alkene (0.486 mmol, 1.17 eq.) and silver carbonate (0.486 mmol, 1.17 eq.).

-

Add pivalic acid (4 mL). Note: Pivalic acid is a solid at room temperature and should be gently heated with a heat gun to melt it for dispensing.

-

Add palladium(II) acetate (0.0486 mmol, 10 mol%).

-

-

Reaction:

-

Seal the tube and place the reaction mixture in a preheated oil bath or heating block.

-

Stir the mixture at 90 °C for 20 hours.

-

-

Work-up:

-

After 20 hours, remove the reaction from the heat and allow it to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing a saturated solution of potassium carbonate (20 mL).

-

Stir this mixture vigorously for 20 hours to neutralize the pivalic acid.

-

-

Purification:

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., 3 x 20 mL of dichloromethane).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C1-alkenylated this compound 2-oxide.

-

Proposed Catalytic Cycle

The reaction is proposed to proceed through a palladium-catalyzed C-H activation/Heck-type coupling mechanism.

Caption: Proposed catalytic cycle for C-H alkenylation.

Data Presentation

The following table summarizes the results for the palladium-catalyzed C-H alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide with various alkenes.[1]

| Entry | Alkene Partner | Product | Yield (%) |

| 1 | Ethyl acrylate | 3a | 87 |

| 2 | Methyl acrylate | 3b | 85 |

| 3 | n-Butyl acrylate | 3c | 81 |

| 4 | t-Butyl acrylate | 3d | 75 |

| 5 | Styrene | 3e | 65 |

| 6 | 4-Methylstyrene | 3f | 68 |

| 7 | 4-Chlorostyrene | 3g | 72 |